2-Chloro-9-(trimethylsilyl)-6-((trimethylsilyl)oxy)-9H-purine
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Overview
Description
2-Chloro-9-(trimethylsilyl)-6-((trimethylsilyl)oxy)-9H-purine is a synthetic organic compound belonging to the purine family It is characterized by the presence of chloro and trimethylsilyl groups attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-(trimethylsilyl)-6-((trimethylsilyl)oxy)-9H-purine typically involves the chlorination of a purine derivative followed by silylation. One common method includes:
Chlorination: Starting with a purine derivative, chlorination is carried out using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Silylation: The chlorinated intermediate is then reacted with trimethylsilyl chloride in the presence of a base like triethylamine to introduce the trimethylsilyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-9-(trimethylsilyl)-6-((trimethylsilyl)oxy)-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the purine ring.
Hydrolysis: The trimethylsilyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in solvents such as dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of purine derivatives with various functional groups.
Oxidation: Oxidized purine compounds.
Reduction: Reduced purine derivatives.
Hydrolysis: Hydroxylated purine compounds.
Scientific Research Applications
2-Chloro-9-(trimethylsilyl)-6-((trimethylsilyl)oxy)-9H-purine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of antiviral and anticancer agents.
Materials Science: Employed in the development of novel materials with unique electronic properties.
Biological Studies: Investigated for its interactions with biological macromolecules such as DNA and proteins.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-9-(trimethylsilyl)-6-((trimethylsilyl)oxy)-9H-purine depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in viral replication or cancer cell proliferation.
Interacting with DNA: Intercalating into DNA strands, disrupting replication and transcription processes.
Modulating Signaling Pathways: Affecting cellular signaling pathways that regulate cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-9H-purine: Lacks the trimethylsilyl groups, making it less lipophilic.
9-(Trimethylsilyl)-9H-purine: Does not have the chloro group, affecting its reactivity.
6-Hydroxy-9H-purine: Contains a hydroxyl group instead of the trimethylsilyl group, altering its chemical properties.
Uniqueness
2-Chloro-9-(trimethylsilyl)-6-((trimethylsilyl)oxy)-9H-purine is unique due to the combination of chloro and trimethylsilyl groups, which confer distinct reactivity and solubility properties. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
(2-chloro-6-trimethylsilyloxypurin-9-yl)-trimethylsilane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN4OSi2/c1-18(2,3)16-7-13-8-9(16)14-11(12)15-10(8)17-19(4,5)6/h7H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPMGWOQVKDNPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N1C=NC2=C1N=C(N=C2O[Si](C)(C)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4OSi2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90791374 |
Source
|
Record name | 2-Chloro-9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90791374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
674289-13-5 |
Source
|
Record name | 2-Chloro-9-(trimethylsilyl)-6-[(trimethylsilyl)oxy]-9H-purine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90791374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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